[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine
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Overview
Description
5-Formamidoimidazole-4-carboxamide ribotide, commonly referred to as FAICAR, is an intermediate in the formation of purines. It is formed by the enzyme phosphoribosylaminoimidazolecarboxamide formyltransferase from 5-aminoimidazole-4-carboxamide ribotide and 10-formyltetrahydrofolate . This compound plays a crucial role in the purine biosynthesis pathway, which is essential for the synthesis of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: FAICAR is synthesized through the action of the enzyme phosphoribosylaminoimidazolecarboxamide formyltransferase. This enzyme catalyzes the reaction between 5-aminoimidazole-4-carboxamide ribotide and 10-formyltetrahydrofolate to produce FAICAR and tetrahydrofolate .
Industrial Production Methods: The use of recombinant enzymes and optimized reaction conditions can enhance the yield and purity of FAICAR .
Chemical Reactions Analysis
Types of Reactions: FAICAR primarily undergoes enzymatic reactions as part of the purine biosynthesis pathway. It does not typically participate in oxidation, reduction, or substitution reactions outside of this pathway.
Common Reagents and Conditions: The key reagents involved in the synthesis of FAICAR are 5-aminoimidazole-4-carboxamide ribotide and 10-formyltetrahydrofolate. The reaction conditions include the presence of the enzyme phosphoribosylaminoimidazolecarboxamide formyltransferase, which facilitates the formation of FAICAR .
Major Products: The primary product of the reaction involving FAICAR is tetrahydrofolate, which is released as a byproduct during the synthesis of FAICAR from 5-aminoimidazole-4-carboxamide ribotide and 10-formyltetrahydrofolate .
Scientific Research Applications
FAICAR has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a key intermediate in the study of purine biosynthesis and nucleotide metabolism. Researchers utilize FAICAR to investigate the mechanisms of enzyme action and the regulation of purine biosynthesis .
In medicine, FAICAR is studied for its potential role in cancer research, as disruptions in purine biosynthesis are often associated with cancer cell proliferation. Additionally, FAICAR is used in the development of enzyme inhibitors that target specific steps in the purine biosynthesis pathway .
Mechanism of Action
FAICAR exerts its effects through its role as an intermediate in the purine biosynthesis pathway. The enzyme phosphoribosylaminoimidazolecarboxamide formyltransferase catalyzes the formation of FAICAR from 5-aminoimidazole-4-carboxamide ribotide and 10-formyltetrahydrofolate. This reaction is essential for the synthesis of purine nucleotides, which are critical for DNA and RNA synthesis .
Comparison with Similar Compounds
FAICAR is similar to other intermediates in the purine biosynthesis pathway, such as 5-aminoimidazole-4-carboxamide ribotide and 5-aminoimidazole-4-carboxamide ribotide formyltransferase. FAICAR is unique in its specific role in the conversion of 5-aminoimidazole-4-carboxamide ribotide to inosine monophosphate, a key purine nucleotide .
List of Similar Compounds:- 5-Aminoimidazole-4-carboxamide ribotide
- 5-Aminoimidazole-4-carboxamide ribotide formyltransferase
- Inosine monophosphate
Properties
IUPAC Name |
1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJCCQYPULQIKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390159 |
Source
|
Record name | [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791601-04-2 |
Source
|
Record name | [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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